Deprodone propionate Deprodone propionate Deprodone propionate is a corticosteroid hormone.
Brand Name: Vulcanchem
CAS No.: 20424-00-4
VCID: VC0006981
InChI: InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1
SMILES: CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C
Molecular Formula: C24H32O5
Molecular Weight: 400.5 g/mol

Deprodone propionate

CAS No.: 20424-00-4

Cat. No.: VC0006981

Molecular Formula: C24H32O5

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Deprodone propionate - 20424-00-4

CAS No. 20424-00-4
Molecular Formula C24H32O5
Molecular Weight 400.5 g/mol
IUPAC Name [(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Standard InChI InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1
Standard InChI Key DRSFVGQMPYTGJY-GNSLJVCWSA-N
Isomeric SMILES CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C
SMILES CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C
Canonical SMILES CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C

Chemical Identity and Synthesis

Deprodone propionate (CAS 20424-00-4) is a 21-deoxyprednisolone derivative esterified with propionic acid at the 17α-position. Its molecular weight of 400.51 g/mol and lipophilic profile facilitate deep dermal penetration, critical for targeting fibroblast-rich scar tissue .

Synthetic Pathway

Industrial synthesis involves three sequential steps:

  • Oxidation: Prednisolone undergoes chromium trioxide-mediated oxidation in acetic acid to yield 21-deoxyprednisolone .

  • Esterification: Propionic anhydride, catalyzed by p-toluenesulfonic acid, introduces the propionate group at the 17-position .

  • Reduction: Potassium borohydride reduces intermediate byproducts, finalizing the structure.

This optimized route achieves >95% purity, with stringent controls ensuring batch consistency for clinical use .

Physicochemical Properties

PropertyValue
Melting Point227–229°C
Density1.20 g/cm³
Solubility250 mg/mL in DMSO
pKa14.09 ± 0.70
Storage Stability-20°C (3 years in powder form)
These attributes enable formulation into plasters and tapes that maintain steroidal integrity under occlusive conditions .

Mechanism of Action

Deprodone propionate exerts dual anti-inflammatory and antifibrotic effects via glucocorticoid receptor (GR) agonism. Key pathways include:

  • Cytokine Suppression: Downregulates IL-6, TNF-α, and TGF-β1, reducing inflammatory cell infiltration .

  • Fibroblast Inhibition: Attenuates collagen I/III synthesis by 40–60% in keloid-derived fibroblasts, preventing scar hypertrophy .

  • Vasoconstriction: Potentiates adrenergic receptor signaling, diminishing erythema and edema .

Compared to flurandrenolide (4 μg/cm²), deprodone’s higher receptor affinity (20 μg/cm²) prolongs intracellular retention, enabling once-daily application .

Clinical Applications in Scar Management

Hypertrophic Scars and Keloids

A 2023 meta-analysis of 412 patients demonstrated deprodone’s superiority:

ParameterDeprodone PropionateFludroxycortideBetamethasone Valerate
Scar Reduction (%)71.242.553.8
Pruritus Relief (%)89.467.374.1
Relapse Rate (1-Year)12.628.921.4
Data aggregated from .

Notably, a Japanese cohort study (n=60) reported 70.8% of previously non-responsive scars improved by ≥2 points on the Japan Scar Workshop scale after switching to deprodone plaster .

Pediatric and Geriatric Use

In children (2–15 years), 24-hour fludroxycortide tape achieved 80% scar maturation, whereas adults required deprodone for comparable efficacy, highlighting age-dependent pharmacokinetics . Geriatric patients exhibit 30% slower clearance, necessitating biweekly application to avoid atrophy .

Recent Advancements and Future Directions

The 2021 update to hypertrophic scar algorithms incorporated deprodone as first-line therapy, replacing older corticosteroids due to its optimized efficacy-toxicity ratio . Ongoing Phase III trials (NCT04877262) explore nanoparticle-encapsulated deprodone for intra-scar delivery, aiming to enhance retention time and reduce application frequency .

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